N-(3-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
Description
N-(3-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide is a synthetic small molecule featuring a 1,1,3-trioxo-1,2-benzothiazole (saccharin-derived) core linked via a propanamide chain to a 3-bromophenyl group.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4S/c1-10(15(20)18-12-6-4-5-11(17)9-12)19-16(21)13-7-2-3-8-14(13)24(19,22)23/h2-10H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCDTTRDIMYBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Br)N2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide typically involves the following steps:
Formation of the benzoisothiazolone core: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring, followed by coupling with the benzoisothiazolone core.
Formation of the propanamide side chain: This can be done through amide bond formation using suitable reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor binding: It may bind to receptors on cell surfaces, modulating cellular responses.
DNA/RNA interaction: The compound could interact with genetic material, influencing gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Saccharin-Based Amides
Substituent Variations on the Aromatic Ring
- N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide (SCP-1): Key Difference: Replaces the 3-bromophenyl group with a 4-hydroxyphenyl moiety and uses an acetamide (shorter chain) linker. Impact: The hydroxy group enhances solubility but reduces lipophilicity. Pharmacokinetic studies show a shorter elimination half-life (t₁/₂ = 2.1 h) compared to acetaminophen (t₁/₂ = 3.5 h), suggesting faster clearance . Crystallography: Orthorhombic crystal system (Pna2₁) with planar benzothiazole-trioxo geometry and hydrogen-bonding networks involving the hydroxy group .
- N-(3-fluoro-4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide: Key Difference: Substitutes bromine with fluorine and adds a methyl group at the 4-position.
Chain Length and Functional Group Modifications
N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide (BF18909) :
N-Methyl-4-[(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)methyl]benzamide (50) :
Spectroscopic and Analytical Data Comparison
Pharmacological Implications
- Anti-Inflammatory Potential: Saccharin derivatives (e.g., compounds 20 and 103 in ) inhibit interferon-mediated inflammation, suggesting the target compound may share similar mechanisms .
- Metabolic Stability : The bromophenyl group in the target compound likely extends half-life compared to SCP-1’s hydroxyphenyl group, balancing lipophilicity and metabolic clearance .
Biological Activity
N-(3-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure
The compound features a benzothiazole moiety fused with a propanamide group and a bromophenyl substituent , which may influence its reactivity and biological interactions. The presence of the 3-bromo group is expected to enhance its lipophilicity and binding affinity to various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics exhibit a range of biological activities including:
- Antimicrobial properties
- Anticancer activity
- Enzyme inhibition
The specific activities of this compound are still under investigation but are hypothesized based on analogous compounds.
The biological activity of this compound is likely mediated through its ability to interact with specific receptors or enzymes. Binding studies using techniques such as X-ray fluorescence and mass spectrometry have been employed to elucidate these interactions. The binding affinity and selectivity towards various biological targets are crucial for determining its therapeutic potential.
Data Table: Biological Activity Profiles
| Compound Name | Structure Features | Biological Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Bromophenyl + Benzothiazole | Antimicrobial (hypothetical) | Receptor binding |
| N-(4-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydrobenzothiazol-2-yl)acetamide | Bromophenyl + Acetamide | Anticancer (observed) | Enzyme inhibition |
| 1,1,3-Trioxo-2,3-dihydrobenzisothiazol derivatives | Various substituents | Antimicrobial | Targeting bacterial enzymes |
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of benzothiazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of related benzothiazole compounds demonstrated that modifications in the side chains significantly affected their antibacterial activity. Compounds with halogen substitutions showed enhanced activity against Gram-positive bacteria.
Research Findings
Recent findings suggest that the incorporation of halogen atoms like bromine can enhance the lipophilicity and bioavailability of benzothiazole derivatives. This property is essential for improving the pharmacokinetic profiles of potential therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
